molecular formula C26H34N4O4 B3223715 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate CAS No. 122357-34-0

1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate

Cat. No.: B3223715
CAS No.: 122357-34-0
M. Wt: 466.6
InChI Key: HVUDRUUOMXDHMA-UHFFFAOYSA-N
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Description

Significance of Three-Dimensional Chemical Space in Drug Discovery

Historically, many drug discovery efforts have concentrated on flat, aromatic structures. However, there is a growing recognition that molecules with a higher fraction of sp³-hybridized carbons, and thus a more three-dimensional shape, often exhibit improved drug-like properties. acs.org This includes better solubility, reduced off-target effects, and potentially improved metabolic stability. acs.orgtandfonline.com The exploration of 3D chemical space opens up new possibilities for interacting with biological targets in ways that are not achievable with planar molecules. emory.edunih.gov This can lead to the identification of highly specific and potent drug candidates with potentially fewer side effects. nih.gov

The Role of Spiro[3.3]heptane and Related Motifs as Conformationally Restricted Bioisosteres

Spiro[3.3]heptane and its derivatives have emerged as valuable tools in medicinal chemistry, serving as conformationally restricted bioisosteres. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The rigid nature of the spiro[3.3]heptane scaffold allows for a more controlled presentation of functional groups to a biological target. tandfonline.com

Traditional heterocyclic rings like piperazine (B1678402) and piperidine (B6355638) are common motifs in many approved drugs. However, their conformational flexibility can sometimes be a drawback. Replacing these rings with a spiro[3.3]heptane derivative can lock the molecule into a more defined shape. For instance, 2,6-diazaspiro[3.3]heptane has been successfully used as a bioisostere for piperazine. rsc.orgnih.gov This substitution can lead to significant improvements in properties such as target selectivity. In one notable example, replacing the piperazine ring in the drug Olaparib with a 2,6-diazaspiro[3.3]heptane analogue resulted in enhanced selectivity for its target, PARP-1, and reduced cytotoxicity. rsc.org

FeatureTraditional Heterocycles (Piperazine, Piperidine)Spiro[3.3]heptane Motifs
Conformational Flexibility HighLow (Rigid)
Three-Dimensionality ModerateHigh
Bioisosteric Replacement Can be replaced to improve propertiesActs as a rigid replacement
Impact on Selectivity VariableCan significantly improve target selectivity
Chemical Space Occupancy Occupies more traditional chemical spaceAccesses novel, three-dimensional chemical space

This table provides a comparative overview of traditional heterocycles and spiro[3.3]heptane motifs in the context of bioisosterism.

The introduction of a spirocyclic scaffold, such as spiro[3.3]heptane, inherently increases the rigidity of a molecule. tandfonline.com This conformational restriction can be advantageous for several reasons. A more rigid molecule has lower conformational entropy, which can lead to a more favorable binding affinity for its target. Furthermore, the defined three-dimensional arrangement of substituents on a spirocyclic core allows for a more precise exploration of the chemical space around a biological target. bldpharm.com This can facilitate the design of more potent and selective drug candidates. dndi.org The unique topology of spirocycles allows medicinal chemists to access novel areas of chemical space that are underexplored with more traditional, flatter molecules. nih.gov

Overview of 2,6-Diazaspiro[3.3]heptane as a Key Scaffold

Among the various spiro[3.3]heptane derivatives, 2,6-diazaspiro[3.3]heptane has garnered significant attention as a versatile building block in drug discovery. acs.orgnih.gov Its structure, which can be considered a rigid analogue of piperazine, makes it an attractive scaffold for medicinal chemists. The two nitrogen atoms provide points for further functionalization, allowing for the creation of diverse libraries of compounds for screening. The synthesis of this scaffold has been a subject of research, with scalable methods being developed to make it more accessible for drug discovery programs. acs.orgnih.gov Its utility has been demonstrated in its application as a surrogate for piperazine in various drug candidates, often leading to improved pharmacological profiles. nih.govmdpi.com

Properties

IUPAC Name

1-benzyl-1,6-diazaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H16N2.C2H2O4/c2*1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;3-1(4)2(5)6/h2*1-5,13H,6-10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUDRUUOMXDHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CNC2)CC3=CC=CC=C3.C1CN(C12CNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2,6 Diazaspiro 3.3 Heptane Derivatives

Historical Synthetic Routes to Diazaspiro[3.3]heptane Systems

The synthesis of azaspirocycles has long been a challenge for organic chemists, inspiring new developments in heterocyclic chemistry. chemrxiv.org Early methodologies for constructing the 2,6-diazaspiro[3.3]heptane core were often hampered by significant drawbacks.

Modern and Expedient Synthetic Methodologies

To overcome the limitations of historical routes, significant research has focused on developing more concise and modular strategies. These modern approaches streamline access to the diazaspiro[3.3]heptane core and its derivatives, facilitating their broader application in medicinal chemistry.

While some routes still rely on starting materials that already contain the quaternary carbon, modern iterations have improved efficiency. A practical and scalable route has been developed starting from a readily accessible chloroester. This starting material is converted to an aldehyde, which then undergoes reductive amination with various primary amines or anilines. The subsequent intramolecular cyclization proceeds in high yield to afford the desired N-substituted 2,6-diazaspiro[3.3]heptanes. thieme-connect.de This method is robust and suitable for both large-scale synthesis and the parallel synthesis required for creating chemical libraries. thieme-connect.de

A novel and expedient approach to forming the highly strained spiro[3.3]heptane core involves the synthesis of spiro[3.3]heptan-1-one, a key intermediate that can be further elaborated into the diaza-scaffold. This methodology utilizes a strain-relocating semipinacol rearrangement. nih.govnih.gov The process begins with the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.gov The resulting 1-bicyclobutylcyclopropanol intermediate, upon treatment with acid, undergoes a stereospecific rearrangement to directly yield the substituted spiro[3.3]heptan-1-one. nih.govnih.gov This powerful reaction constructs the strained spirocyclic system efficiently and can produce optically active products when starting from a chiral cyclopropanone (B1606653) equivalent. nih.gov

For the functionalization of the 2,6-diazaspiro[3.3]heptane core, palladium-catalyzed C-N cross-coupling reactions are of paramount importance. A concise and scalable synthesis has been developed to produce a monoprotected N-Boc-2,6-diazaspiro[3.3]heptane building block. acs.orgnih.gov This intermediate serves as a versatile substrate for palladium-mediated amination reactions with a wide range of aryl halides. acs.orgresearchgate.net This transformation allows for the direct and efficient incorporation of the diazaspiro[3.3]heptane motif onto aromatic and heteroaromatic systems, a common step in the synthesis of pharmaceutical agents. acs.orglookchem.com

Table 1: Examples of Pd-Catalyzed Amination of N-Boc-2,6-diazaspiro[3.3]heptane with Aryl Bromides acs.org
Aryl BromideProductYield (%)
4-BromotolueneN-Boc-N'-(4-tolyl)-2,6-diazaspiro[3.3]heptane94
4-BromoanisoleN-Boc-N'-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane85
1-Bromo-4-(trifluoromethyl)benzeneN-Boc-N'-(4-(trifluoromethyl)phenyl)-2,6-diazaspiro[3.3]heptane80
3-BromopyridineN-Boc-N'-(pyridin-3-yl)-2,6-diazaspiro[3.3]heptane75
Methyl 4-bromobenzoateMethyl 4-(2-Boc-2,6-diazaspiro[3.3]heptan-6-yl)benzoate93

Typical reaction conditions: Aryl bromide, N-Boc-2,6-diazaspiro[3.3]heptane oxalate (B1200264) salt, Pd₂(dba)₃, (±)-BINAP, KOtBu, in toluene (B28343) at 110 °C. acs.org

A significant breakthrough in the synthesis of azaspirocycles, including 2,6-diazaspiro[3.3]heptanes, involves harnessing the reactivity of titanacyclobutane intermediates. chemrxiv.orgchemrxiv.org This modern strategy directly addresses the challenge of constructing the quaternary carbon center. The methodology begins with a readily available ketone, such as N-Boc-azetidin-3-one. nih.govresearchgate.net Treatment of the ketone with an excess of a titanium methylidene reagent (e.g., the Tebbe reagent) generates a transient titanacyclobutane intermediate in situ through sequential carbonyl methylenation and alkene cyclometallation. chemrxiv.orgnih.gov This intermediate can then be halogenated to produce a 1,3-dihaloalkyl derivative, which is subsequently cyclized upon reaction with a primary amine to furnish the final azaspiro[3.n]alkane scaffold. nih.gov This telescoped procedure can provide gram-scale access to N-benzyl-2,6-diazaspiro[3.3]heptane derivatives in high yield over two steps. nih.gov The modularity of this approach streamlines access to a wide variety of these valuable building blocks for drug discovery. chemrxiv.orgchemrxiv.org

Table 2: Scope of Azaspiro[3.n]alkane Synthesis via Titanacyclobutane Intermediates chemrxiv.org
Starting KetoneIntermediate DihalideFinal Azaspiroalkane ProductOverall Yield (%)
N-Boc-azetidin-3-one3-(Bromomethyl)-3-(iodomethyl)azetidineN-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane75
N-Boc-pyrrolidin-3-one3-(Bromomethyl)-3-(iodomethyl)pyrrolidineN-Boc-7-benzyl-2,7-diazaspiro[3.4]octane68
N-Boc-piperidin-4-one4-(Bromomethyl)-4-(iodomethyl)piperidineN-Boc-8-benzyl-2,8-diazaspiro[3.5]nonane71
Cycloheptanone1-(Bromomethyl)-1-(iodomethyl)cycloheptane2-Benzyl-2-azaspiro[3.6]decane64

Stereoselective Synthesis of Substituted Diazaspiro[3.3]heptanes

The development of stereoselective methods to access chiral 2,6-diazaspiro[3.3]heptane derivatives is crucial for their application in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity. A significant advancement in this area is the asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes.

One effective methodology involves the addition of 3-azetidinecarboxylate anions to Davis-Ellman imines. This approach has been shown to produce the desired substituted diazaspiro[3.3]heptane core with high diastereomeric ratios, in some cases up to 98:2. The key to this stereocontrol is the use of a chiral sulfinamide auxiliary, a well-established strategy in asymmetric synthesis. This method is advantageous as it yields differentially protected amines within the final product, facilitating further selective functionalization. The high yields (up to 89%) and excellent stereoselectivity make this a valuable route for accessing enantiomerically enriched diazaspiro[3.3]heptane building blocks.

Functionalization Strategies on the Diazaspiro[3.3]heptane Core

The rigid, three-dimensional structure of the diazaspiro[3.3]heptane core makes it an attractive scaffold for drug discovery. Functionalization of the two nitrogen atoms is key to exploring the chemical space around this core.

Selective Protection and Deprotection of Nitrogen Atoms

To achieve selective functionalization of the two nitrogen atoms in the 2,6-diazaspiro[3.3]heptane ring system, orthogonal protection strategies are employed. Common amine protecting groups such as tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) are frequently used. For instance, mono-Boc protected 2,6-diazaspiro[3.3]heptane is a versatile intermediate that allows for the derivatization of the free secondary amine.

The choice of deprotection conditions is critical to maintain the integrity of the spirocyclic core. While the Boc group is typically removed under acidic conditions, it has been noted that treatment of 2,6-diazaspiro[3.3]heptane derivatives with hydrochloric acid (HCl) can lead to the opening of the strained azetidine (B1206935) ring. bldpharm.commdpi.com Consequently, trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is the preferred method for Boc deprotection in this system, as it effectively removes the protecting group without causing ring degradation. bldpharm.commdpi.com This highlights the nuanced considerations required when working with strained heterocyclic systems.

Introduction of Diverse Chemical Moieties (e.g., Alkyl, Aryl, Sulfonyl)

Once selective protection is achieved, a variety of chemical groups can be introduced at the nitrogen positions.

Alkyl Groups: Alkyl moieties can be introduced via reductive amination. A practical route to N-alkylated derivatives involves the reaction of an aldehyde precursor with a primary alkyl amine, followed by cyclization. thieme-connect.de For example, the synthesis of the title compound, 1-benzyl-1,6-diazaspiro[3.3]heptane, utilizes benzylamine (B48309) in a reductive amination step to install the N-benzyl group. thieme-connect.de

Aryl Groups: The introduction of aryl groups is effectively achieved through palladium-catalyzed C-N cross-coupling reactions. acs.org Using a mono-Boc protected 2,6-diazaspiro[3.3]heptane, various N'-aryl derivatives can be synthesized. acs.org This method is scalable and has been demonstrated to be highly useful for creating libraries of N-aryl-2,6-diazaspiro[3.3]heptanes, which serve as valuable surrogates for piperazine (B1678402) in drug discovery programs. acs.org

Sulfonyl Groups: Sulfonyl groups, such as the p-toluenesulfonyl (tosyl) group, can be readily introduced by reacting the free amine of a protected diazaspiro[3.3]heptane with the corresponding sulfonyl chloride (e.g., tosyl chloride) under basic conditions. uniba.it This functionalization is common for modifying the electronic properties and biological activity of the resulting molecule.

Synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane Hemioxalate and Related Salts

Precursor Synthesis and Intermediate Isolation

A direct and high-yielding method for the synthesis of the 1-benzyl-1,6-diazaspiro[3.3]heptane core has been developed, which is amenable to large-scale synthesis. thieme-connect.de The synthesis begins with a readily available chloroester, which is transformed into a key aldehyde intermediate.

The key steps are as follows:

Reduction: The initial chloroester is reduced using a reagent like lithium aluminum hydride to yield the corresponding alcohol. thieme-connect.de

Oxidation: The alcohol is then oxidized, for example, via Swern oxidation, to afford the crucial aldehyde precursor, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, which is isolated in high yield. thieme-connect.de

Reductive Amination: This aldehyde undergoes reductive amination with a primary amine. For the synthesis of the title compound's core, benzylamine is used. This step forms the key open-chain intermediate, (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine. thieme-connect.de

Cyclization: The final spirocyclization is achieved by treating the intermediate with a base, such as potassium tert-butoxide in THF. thieme-connect.de This intramolecular nucleophilic substitution reaction forms the second azetidine ring, yielding 1-benzyl-1,6-diazaspiro[3.3]heptane. thieme-connect.de

This synthetic route is outlined in the table below:

StepStarting MaterialReagent(s)Intermediate/Product
1Chloroester precursorLithium aluminum hydrideChloroalcohol
2ChloroalcoholSwern oxidation reagents1-Benzyl-3-chloromethylazetidine-3-carbaldehyde
3Aldehyde intermediatePrimary amine (e.g., benzylamine), reducing agent(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)amine derivative
4Amine intermediatePotassium tert-butoxide1-Benzyl-1,6-diazaspiro[3.3]heptane

Salt Formation as a Handling and Purification Strategy

Many diazaspiro[3.3]heptane free bases are oils or solids that can be difficult to handle and purify. thieme-connect.de They may also exhibit limited stability during storage. To overcome these challenges, they are often converted into crystalline salts, such as hydrochlorides or oxalates, which are generally more stable, non-hygroscopic, and easier to handle and purify by recrystallization. fishersci.comaksci.com

The properties of the free base versus its salt form are summarized below:

Compound FormPhysical StateHandling CharacteristicsPurity
Free BaseOften an oilCan be difficult to handle and purifyVariable
Hemioxalate SaltCrystalline solidEasy to handle, stableHigh

Medicinal Chemistry Exploration and Drug Design Applications

2,6-Diazaspiro[3.3]heptane as a Bioisostere in Lead Optimization

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 2,6-diazaspiro[3.3]heptane moiety has emerged as a compelling bioisostere for commonly used saturated heterocycles in drug discovery. Its rigid spirocyclic nature provides a well-defined three-dimensional arrangement for substituents, which can lead to improved target selectivity and drug-like properties. researchgate.netresearchgate.net

Replacement of Piperazine (B1678402) and Piperidine (B6355638) Cores

The 2,6-diazaspiro[3.3]heptane scaffold is frequently employed as a structural surrogate for piperazine and, in some contexts, piperidine rings. acs.org Unlike the flexible chair and boat conformations of piperazine, the spiro[3.3]heptane system is rigid. nih.gov This replacement introduces a significant geometrical change; the distance between the two nitrogen atoms in 2,6-diazaspiro[3.3]heptane is approximately 1.3 Å greater than in piperazine, and it induces a twist of about 90 degrees in the molecule's backbone. nih.gov This alteration of substituent trajectories allows for the exploration of new chemical space and can lead to novel interactions with biological targets. researchgate.net For instance, in the development of Son-of-sevenless homologue 1 (SOS-1) agonists, the spiro azetidine (B1206935) structure demonstrated enhanced affinity compared to its piperazine counterpart, which was attributed to its reduced flexibility. blumberginstitute.org

Impact on Pharmacokinetic and Pharmacodynamic Properties

The substitution of traditional heterocyclic cores with 2,6-diazaspiro[3.3]heptane can profoundly influence a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The inherent rigidity of the spirocycle can reduce the entropic penalty upon binding to a target protein, potentially leading to improved binding affinity. nih.gov This was observed in a series of SOS1 agonists, where the 2,6-diazaspiro[3.3]heptane analogue showed a 3-fold improvement in binding, which was hypothesized to be due to both increased rigidity and a stronger ionic interaction with the protein. nih.gov

However, the geometric changes can also lead to a loss of potency if the precise spatial arrangement of the original heterocycle is optimal for target engagement. nih.gov For example, when the piperazine ring in the PARP inhibitor Olaparib was replaced with a 2,6-diazaspiro[3.3]heptane, the resulting compound showed a slight loss in potency but gained selectivity within the PARP family. nih.govresearchgate.net In another instance, replacing a piperidine with a 2-azaspiro[3.3]heptane in a CXCR2 antagonist resulted in a 2-fold increase in potency and a crucial 25-fold reduction in brain penetration. nih.gov

Modulation of Lipophilicity and Metabolic Stability

Furthermore, the strained spirocyclic system can enhance metabolic stability. researchgate.net The carbon atoms of the 2,6-diazaspiro[3.3]heptane are less susceptible to metabolic oxidation compared to the more flexible piperazine and piperidine rings. This increased stability was noted in early examples of N-acetyl 2,6-diazaspiro[3.3]heptanes, which showed lower metabolism in human liver microsomes (HLM). nih.gov

Table 1: Impact of Piperazine Replacement with 2,6-Diazaspiro[3.3]heptane on Lipophilicity (logD7.4)
Compound PairOriginal Compound (with Piperazine)logD7.4Spirocyclic Analogue (with 2,6-Diazaspiro[3.3]heptane)logD7.4ΔlogD7.4Reference
N-Methyl Derivative14aN/A14bN/A-1.0 nih.gov
N-Acetyl Derivative15aN/A15bN/A-0.9 nih.gov
BCL-2/BCL-XL Inhibitor26aN/A26bN/ASignificant Decrease nih.gov

Application in Target-Specific Inhibitor Design

The unique structural and physicochemical properties of the 2,6-diazaspiro[3.3]heptane core make it an attractive scaffold for the design of inhibitors targeting specific proteins involved in disease pathways.

Development of Retinol Binding Protein 4 (RBP4) Antagonists for Ocular Diseases

One of the significant applications of this scaffold is in the development of non-retinoid antagonists for Retinol Binding Protein 4 (RBP4). RBP4 is the primary transport protein for retinol (Vitamin A) in the blood. nih.gov Elevated levels of RBP4 are associated with certain ocular diseases, such as atrophic age-related macular degeneration (AMD) and Stargardt disease, which are characterized by the accumulation of toxic bisretinoids in the retina. nih.govdrugbank.com By antagonizing RBP4, the transport of retinol to the retina can be reduced, thereby inhibiting the formation of these cytotoxic compounds. acs.orgarvojournals.org RBP4 antagonists work by disrupting the crucial interaction between RBP4 and another protein, transthyretin (TTR), which is necessary for stabilizing RBP4 in circulation. nih.gov This disruption leads to rapid renal clearance of RBP4, lowering its serum levels. nih.gov

Design Principles for Nonretinoid RBP4 Antagonists

The design of non-retinoid RBP4 antagonists is centered on creating molecules that can effectively compete with endogenous retinol for its binding pocket on RBP4. nih.gov A key starting point for the design of many of these antagonists was the compound A1120, a potent carboxylic acid-based RBP4 antagonist. acs.orgnih.gov However, A1120 suffered from poor metabolic stability. acs.org

To address this, medicinal chemistry efforts have focused on designing novel antagonists with improved potency and metabolic profiles. drugbank.com This involves the use of computer-assisted drug design and the exploration of conformationally constrained scaffolds, including spirocyclic systems like 2,6-diazaspiro[3.3]heptane. acs.org The goal is to develop ligands that are less susceptible to CYP-mediated oxidative metabolism while maintaining or enhancing RBP4 binding affinity. acs.org The synthesis of RBP4 antagonists incorporating the 2,6-diazaspiro[3.3]heptane core has been reported as part of this effort to identify novel and potent drug candidates for treating retinal diseases. acs.org For example, the development of antagonist 43 , a potent cyclopentyl-fused pyrrolidine, demonstrated the success of using conformationally restricted cores to achieve high potency and improved metabolic stability. drugbank.com This compound was shown to reduce circulating plasma RBP4 levels by approximately 60% in rats. drugbank.com

Table 2: Examples of RBP4 Antagonists and Design Scaffolds
Compound/ScaffoldDescriptionKey Feature/RationaleReference
A1120Potent carboxylic acid-based RBP4 antagonistStarting point for ligand-based design; poor metabolic stability acs.orgnih.gov
FenretinideSynthetic retinoid drugDisplaces all-trans-retinol from RBP4, disrupting RBP4-TTR interaction nih.gov
BPN-14136Non-retinoid RBP4 antagonist with a bicyclic coreDemonstrates excellent in vitro efficacy and selectivity nih.gov
2,6-Diazaspiro[3.3]heptaneConformationally restricted coreUsed to improve metabolic stability and explore new binding conformations acs.org
Bicyclic {3.3.0}-octahydrocyclopenta[c]pyrrolo coreConformationally restricted coreLed to potent RBP4 antagonists with improved ADME profiles drugbank.comacs.org
Integration of Spirocyclic Motifs into RBP4 Antagonist Scaffolds

Retinol-Binding Protein 4 (RBP4) is a transporter of retinol (Vitamin A) in the bloodstream, and its antagonism is a therapeutic strategy for certain metabolic and ophthalmological diseases. The design of non-retinoid RBP4 antagonists often involves the incorporation of rigid scaffolds to optimize binding affinity and pharmacokinetic properties. The 2,6-diazaspiro[3.3]heptane moiety has been successfully integrated into RBP4 antagonist scaffolds to create potent inhibitors.

In a notable example, medicinal chemists synthesized a series of non-retinoid RBP4 antagonists, including a compound incorporating the 2,6-diazaspiro[3.3]heptane core. The synthesis of this antagonist, 2-(6-(2-(Trifluoromethyl)phenyl)-2,6-diazaspiro[3.3]heptane-2-carboxamido)benzoic Acid, involved the coupling of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate with 1-bromo-(2-trifluoromethyl)benzene. This particular antagonist demonstrated significant in vitro activity in both Scintillation Proximity Assay (SPA) and Homogeneous Time-Resolved Fluorescence (HTRF) assays, with IC50 values of 73 nM and 294 nM, respectively. researchgate.net These findings underscore the utility of the diazaspiro[3.3]heptane scaffold in the development of effective RBP4 antagonists.

Compound IDScaffoldAssay TypeIC50 (nM)
31 2,6-Diazaspiro[3.3]heptaneSPA73
31 2,6-Diazaspiro[3.3]heptaneHTRF294

Inhibition of Menin-MLL Interaction for Cancer Therapy

The protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia. Disrupting this interaction with small molecules is a promising therapeutic approach. The diazaspiro[3.3]heptane scaffold has emerged as a valuable component in the design of potent menin-MLL inhibitors.

The rigid nature of the diazaspiro[3.3]heptane core helps to position key pharmacophoric elements in an optimal orientation to interact with the binding pockets on the surface of menin, thereby disrupting its interaction with MLL. This conformational constraint is crucial for achieving high binding affinity and specificity. Several patent applications disclose the use of diazaspiro[3.3]heptane derivatives as inhibitors of the menin-MLL interaction. For instance, a disclosed compound, 6-(5-(2-bromo-4-fluorophenoxy)pyrimidin-4-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, highlights the integration of this spirocyclic motif into complex molecular architectures designed to target this challenging PPI. google.com The diazaspiro[3.3]heptane in these inhibitors serves as a central scaffold from which substituents can be projected to occupy key pockets in the menin protein, effectively mimicking the binding of the MLL protein.

Autotaxin (ATX) Inhibitor Development

Autotaxin (ATX) is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in various pathological processes, including fibrosis and cancer. The development of ATX inhibitors is therefore an active area of research.

Piperazine is a common motif in many bioactive molecules. However, its flexibility can sometimes be detrimental to potency and selectivity. The 2,6-diazaspiro[3.3]heptane scaffold has been investigated as a rigid isostere of piperazine to improve the properties of drug candidates. While direct examples of 2,6-diazaspiro[3.3]heptane-containing ATX inhibitors are not extensively detailed in the provided search results, the principle of using this scaffold as a piperazine bioisostere is well-established. nih.gov In the context of ATX inhibitor design, replacing a flexible piperazine linker with a rigid diazaspiro[3.3]heptane could lock the molecule in a more favorable conformation for binding to the ATX active site or allosteric pockets. This strategy has the potential to enhance potency and improve pharmacokinetic profiles. The development of various types of ATX inhibitors, including those with different binding modes, provides a framework for incorporating novel scaffolds like diazaspiro[3.3]heptane. embopress.orgnih.gov

Exploration in Antiviral Compound Design (e.g., HCV, RSV)

The search for novel antiviral agents is a continuous effort in medicinal chemistry. Spirocyclic scaffolds are being explored for their potential to yield compounds with novel mechanisms of action against viruses such as Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV).

The incorporation of spirocyclic piperidine analogues into a pyrazolo[1,5-a]pyridine core has been investigated for the development of HCV replication inhibitors targeting the viral NS4B protein. researchgate.net While this example does not specifically use a diazaspiro[3.3]heptane, it highlights the broader interest in spirocyclic systems for antiviral drug design. The rigid framework of these scaffolds can lead to compounds with improved target specificity and reduced off-target effects. Further research is needed to fully explore the potential of 1-benzyl-1,6-diazaspiro[3.3]heptane and related diazaspiro[3.3]heptane derivatives as antiviral agents against HCV, RSV, and other viruses.

Applications in Modulating Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological processes. Modulating the activity of these receptors is a key strategy for treating various neurological and psychiatric disorders.

The conformational rigidity of spirocyclic systems makes them attractive for the design of nAChR ligands. A study on conformationally constrained nicotine analogues, including tricyclic, spiro-annulated structures, demonstrated that such rigidity can lead to high-affinity ligands that are stereochemically discriminated by the nAChR. nih.gov One of the spiro-annulated compounds, (+)-5b, exhibited a high binding affinity (Ki = 4.79 nM) and significant enantioselectivity over its antipode (Ki = 148 nM). nih.gov This supports the hypothesis that the well-defined spatial arrangement of functional groups in spirocyclic compounds can optimize interactions with the receptor's binding sites. The diazaspiro[3.3]heptane scaffold, with its ability to present substituents in precise orientations, is a promising platform for the design of novel and selective nAChR modulators.

CompoundStructure TypenAChR Binding Affinity (Ki, nM)
(+)-5b Tricyclic, spiro-annulated4.79
(-)-5b Tricyclic, spiro-annulated148

Structural Activity Relationship (SAR) Studies of Spiro[3.3]heptane Analogs

The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold has made it an area of intense investigation in medicinal chemistry. Its utility as a bioisostere, particularly for phenyl rings, allows for the exploration of new chemical space and the development of novel therapeutic agents with improved properties. chemrxiv.orgresearchgate.net Structure-activity relationship (SAR) studies are crucial in this endeavor, providing a framework for understanding how modifications to the spirocyclic core and its substituents influence biological activity.

Elucidation of Key Pharmacophoric Elements within the Spiro System

A pharmacophore is the specific three-dimensional arrangement of functional groups in a molecule that is essential for its interaction with a biological target. The spiro[3.3]heptane system serves as a rigid scaffold that holds appended functional groups in precise orientations, a characteristic known as conformational restriction. nih.gov This rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

The spiro[3.3]heptane core is recognized as a unique three-dimensional scaffold that can function as a non-collinear bioisostere for mono-, meta-, and para-substituted phenyl rings. chemrxiv.orgresearchgate.net Unlike flexible linkers, the spirocyclic system dictates specific exit vectors for its substituents. This spatial arrangement is a critical pharmacophoric element. For instance, in 1,6-diazaspiro[3.3]heptane analogs, the nitrogen atoms serve as key points for substitution, and the rigid framework dictates the spatial relationship between these substituents. Studies on various spiro[3.3]heptane analogs have demonstrated that an unfavorable spatial disposition of functional groups can prevent efficient binding to a target enzyme or receptor. Conversely, a favorable conformation, such as that adopted by certain 1,6-disubstituted derivatives, can ensure sufficient binding and biological activity. nih.gov

The core pharmacophoric features of the 1-benzyl-1,6-diazaspiro[3.3]heptane system can be summarized as:

The Rigid Spirocyclic Core: Acts as a compact, 3D scaffold.

Nitrogen Atoms at Positions 1 and 6: Serve as hydrogen bond acceptors or as points for introducing substituents that can engage in various interactions (hydrophobic, ionic, etc.).

The Benzyl (B1604629) Group: Provides a significant hydrophobic region that can interact with corresponding pockets in a biological target. The orientation of this group is fixed relative to the second nitrogen atom by the rigid core.

Rational Design Based on Conformational Analysis and Molecular Docking

Rational drug design leverages computational techniques like conformational analysis and molecular docking to predict how a molecule will bind to a biological target. These methods are particularly valuable for rigid scaffolds like spiro[3.3]heptane, as the reduced number of conformations simplifies computational analysis. nih.govnih.gov

Conformational analysis helps identify the low-energy, stable shapes a molecule can adopt. For spiro[3.3]heptane derivatives, this analysis confirms the rigid, puckered nature of the cyclobutane rings. Molecular docking simulations then place these low-energy conformations into the active site of a target protein to predict binding modes and estimate binding affinity. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex.

For example, docking studies of spiro[3.3]heptane analogs designed as bioisosteres for known drugs can predict whether the spirocyclic core can successfully mimic the orientation of the original phenyl ring and maintain crucial binding interactions. The results of these computational studies guide the synthesis of new analogs with potentially enhanced affinity or selectivity. Experimental validation through techniques like X-ray crystallography can then confirm the predicted binding modes. researchgate.net

Interaction TypeKey Residues (Hypothetical Target)Contributing Molecular Fragment
Hydrogen Bond Asp120, Ser250Diazaspiro[3.3]heptane Nitrogen
Hydrophobic Phe340, Leu342, Val400Benzyl group, Spirocyclic core
π-π Stacking Phe340, Tyr360Benzyl group aromatic ring

This table represents a hypothetical molecular docking analysis of a 1-substituted-1,6-diazaspiro[3.3]heptane analog to illustrate the types of interactions that guide rational design.

Impact of Substituent Variation on Binding Affinity and Selectivity

Systematic variation of substituents on the spiro[3.3]heptane scaffold is a cornerstone of SAR studies, allowing researchers to probe the chemical and steric requirements of the target's binding site. In the case of 1,6-diazaspiro[3.3]heptane, modifications can be made at either nitrogen atom to fine-tune the molecule's properties.

Research has shown that replacing a phenyl ring in an existing drug with a spiro[3.3]heptane core can significantly alter its physicochemical properties and biological activity. researchgate.net For instance, replacing the meta-substituted phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane scaffold resulted in analogs with retained nanomolar potency but with altered lipophilicity. researchgate.netresearchgate.net Similarly, replacing the phenyl group in the HDAC inhibitor Vorinostat led to saturated analogs with comparable cytotoxic action on cancer cell lines. researchgate.netresearchgate.net

The nature of the substituent has a profound impact. Generally, increasing the alkyl chain length of a substituent can lead to a decrease in binding affinity, suggesting steric limitations within the binding pocket. researchgate.net Conversely, the introduction of specific functional groups can introduce new, favorable interactions. The choice of substituent can also modulate properties like solubility and metabolic stability, which are critical for a compound's drug-like profile. researchgate.net

CompoundScaffoldclogPBiological Activity (IC₅₀)
Sonidegib meta-substituted Phenyl6.8Potent Hedgehog pathway inhibitor
trans-analog (76) Spiro[3.3]heptane6.0Retained nanomolar potency
cis-analog (76) Spiro[3.3]heptane6.0Retained nanomolar potency
Vorinostat Phenyl-Active HDAC inhibitor
Spiro-analog (77) Spiro[3.3]heptane-Comparable cytotoxic action

Data adapted from studies where phenyl rings were replaced by spiro[3.3]heptane cores, demonstrating the impact of scaffold variation on properties. researchgate.netresearchgate.net

Mechanistic Investigations of Compound Target Interactions

Biochemical Assay Development for Target Engagement

To understand the direct interaction between 1-benzyl-1,6-diazaspiro[3.3]heptane hemioxalate and its putative biological target, a suite of biochemical assays would be essential. These assays are designed to quantify the binding affinity and inhibitory potential of the compound in a controlled, cell-free environment.

In Vitro Binding Assays (e.g., SPA, HTRF)

In vitro binding assays are fundamental in determining the affinity of a ligand for its receptor. Techniques like Scintillation Proximity Assay (SPA) and Homogeneous Time-Resolved Fluorescence (HTRF) are commonly utilized for their high-throughput capabilities and sensitivity.

In a hypothetical SPA setup, the target protein would be immobilized onto a solid support, such as a bead, that contains a scintillant. A radiolabeled ligand known to bind to the target would be introduced. When the radiolabeled ligand binds to the immobilized target, the emitted radiation excites the scintillant, producing a detectable signal. The addition of this compound would compete with the radiolabeled ligand for binding to the target. A dose-dependent decrease in the signal would indicate competitive binding, from which the binding affinity (Ki) of the compound can be calculated.

HTRF assays rely on the fluorescence resonance energy transfer between a donor and an acceptor fluorophore. In a typical competitive binding assay, the target protein might be tagged with a donor fluorophore (e.g., europium cryptate), and a fluorescently labeled ligand (tracer) would be tagged with an acceptor fluorophore (e.g., XL665). When the tracer binds to the target, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Unlabeled this compound would compete with the tracer, leading to a decrease in the FRET signal in a concentration-dependent manner.

Hypothetical HTRF Binding Assay Parameters

Parameter Description
Target Protein Putative receptor for diazaspiro[3.3]heptane analogs
Labeled Ligand Fluorescently-tagged known binder
Test Compound This compound
Detection Time-resolved fluorescence at specific wavelengths

Enzyme Inhibition Studies

Should the biological target of this compound be an enzyme, inhibition studies would be paramount. These assays measure the effect of the compound on the enzyme's catalytic activity. The rate of substrate conversion to product is monitored in the presence of varying concentrations of the inhibitor.

The data generated would allow for the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%. Further kinetic studies would be necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Illustrative Enzyme Inhibition Data Table

Compound Concentration (nM) % Inhibition
1 10.2
10 25.5
100 48.9
1000 75.3

This table represents hypothetical data for illustrative purposes.

Structural Biology Approaches

To visualize the interaction between this compound and its target at an atomic level, structural biology techniques are indispensable.

Co-crystallography for Ligand-Target Complex Analysis

Co-crystallography involves crystallizing the target protein in the presence of the ligand, in this case, this compound. The resulting co-crystal is then subjected to X-ray diffraction to generate an electron density map, which allows for the determination of the three-dimensional structure of the protein-ligand complex. This provides invaluable information on the precise binding site, the conformation of the bound ligand, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Computational Chemistry and Molecular Modeling for Binding Mode Prediction

In the absence of a co-crystal structure, or to complement it, computational methods are employed. Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of its target protein. These predictions are based on scoring functions that estimate the binding affinity for different poses. Molecular dynamics simulations can then be used to study the stability of the predicted binding mode and to understand the dynamic nature of the protein-ligand interactions over time.

Cellular Assays for Functional Validation

To confirm that the biochemical interactions observed in vitro translate to a functional effect in a biological context, cellular assays are crucial. These assays assess the impact of this compound on cellular processes that are modulated by its target. For example, if the target is a receptor involved in a signaling pathway, a cellular assay might measure the levels of a downstream second messenger or the expression of a target gene in response to compound treatment. Such assays provide essential validation of the compound's mechanism of action in a more physiologically relevant system.

Evaluation of Off-Mechanism Cytotoxicity

The evaluation of off-mechanism cytotoxicity is a critical step in the preclinical development of any therapeutic candidate. This process aims to identify any cellular toxicity that is not a result of the compound's intended pharmacological action. For novel chemical entities such as this compound, a thorough understanding of potential off-target effects is paramount for predicting potential adverse effects and ensuring a favorable safety profile.

While specific studies detailing the off-mechanism cytotoxicity of this compound are not extensively available in the public domain, the general approach to assessing such effects involves a battery of in vitro assays. These assays typically utilize a diverse panel of cell lines, including both cancerous and non-cancerous human cells, to provide a broad overview of potential cytotoxic liabilities.

Standard assays to evaluate off-mechanism cytotoxicity include, but are not limited to, the following:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the compound would suggest cytotoxicity.

LDH (Lactate Dehydrogenase) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH levels provides a quantitative measure of cytotoxicity.

Apoptosis Assays: These assays, such as those using Annexin V/Propidium Iodide staining followed by flow cytometry, can distinguish between different modes of cell death (apoptosis vs. necrosis), offering deeper insights into the mechanism of cytotoxicity.

High-Content Imaging: This technology allows for the simultaneous measurement of multiple cellular parameters, such as cell number, nuclear morphology, mitochondrial membrane potential, and membrane permeability, providing a detailed fingerprint of the cytotoxic response.

A hypothetical data table representing the kind of results obtained from such a screening is presented below. It is important to note that this table is for illustrative purposes only and does not represent actual experimental data for this compound.

Cell LineCell TypeAssayIC50 (µM)
HepG2Human Hepatocellular CarcinomaMTT> 50
HEK293Human Embryonic KidneyLDH Release> 50
JurkatHuman T-cell LeukemiaApoptosis (Annexin V)25.3
A549Human Lung CarcinomaMTT> 50
HUVECHuman Umbilical Vein Endothelial CellsMTT42.1

Functional Readouts in Relevant Cellular Models

Beyond general cytotoxicity, it is crucial to assess the functional consequences of compound activity in cellular models that are relevant to its intended therapeutic application. Such studies provide insights into the compound's mechanism of action and its potential efficacy. The diazaspiro[3.3]heptane scaffold, of which 1-Benzyl-1,6-diazaspiro[3.3]heptane is a member, has been explored as a bioisostere for piperazine (B1678402), a common motif in centrally active agents. mdpi.com This suggests that functional readouts in neuronal cell lines or other models of neurological function could be particularly relevant.

For instance, if a compound containing the diazaspiro[3.3]heptane core is being investigated as a ligand for a specific receptor, functional assays would be designed to measure the downstream signaling events upon receptor activation or inhibition. These could include:

Calcium Imaging: Measuring changes in intracellular calcium levels in response to compound treatment, which is a common second messenger in many signaling pathways.

cAMP Assays: Quantifying the levels of cyclic adenosine (B11128) monophosphate (cAMP), another critical second messenger, to determine if the compound interacts with G-protein coupled receptors (GPCRs).

Reporter Gene Assays: Utilizing engineered cell lines that express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter. Changes in reporter gene expression can indicate the activation or inhibition of a particular signaling pathway.

Electrophysiology: Using techniques like patch-clamping to measure changes in ion channel activity in response to the compound, which is particularly relevant for neurologically active compounds.

The following interactive table illustrates the type of data that might be generated from functional assays in relevant cellular models. This table is a hypothetical representation and does not reflect actual experimental results for this compound.

Cellular ModelTarget PathwayFunctional ReadoutEC50/IC50 (nM)Effect
SH-SY5Y (Human Neuroblastoma)Dopamine Receptor D2cAMP Accumulation150Antagonist
CHO-K1 (Chinese Hamster Ovary) expressing human σ2 receptorSigma-2 ReceptorCalcium Flux75Agonist
Primary Cortical NeuronsNMDA ReceptorPatch-Clamp Electrophysiology500Channel Blocker
HEK293 expressing human 5-HT2A receptorSerotonin Receptor 2AIP1 Accumulation220Inverse Agonist

Advanced Spectroscopic and Analytical Characterization Techniques for Spirocyclic Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals allow for the assignment of each hydrogen atom in the structure. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region (δ 7.0-8.0 ppm), while the aliphatic protons of the spirocyclic core and the benzylic methylene (B1212753) group resonate in the upfield region. The signals from the azetidine (B1206935) rings of the spiro[3.3]heptane core are expected to show complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum would confirm the presence of the aromatic carbons of the benzyl group, the spiro carbon, and the various methylene carbons of the diazaspiro[3.3]heptane core. The presence of the oxalate (B1200264) counter-ion would also be confirmed by a signal in the highly deshielded region of the spectrum, characteristic of a carboxyl carbon.

Illustrative ¹H NMR Data for 1-Benzyl-1,6-diazaspiro[3.3]heptane Moiety

This table is for illustrative purposes, as specific experimental data for the hemioxalate salt is not publicly available.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.25-7.40Multiplet5HAromatic protons (C₆H₅)
3.60Singlet2HBenzylic protons (N-CH₂-Ph)
3.40-3.50Multiplet4HProtons on azetidine ring adjacent to benzyl group
2.90-3.10Multiplet4HProtons on the second azetidine ring
2.50Singlet (broad)1HAmine proton (N-H)

Illustrative ¹³C NMR Data for 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate

This table is for illustrative purposes, as specific experimental data for the hemioxalate salt is not publicly available.

Chemical Shift (δ ppm)Assignment
165.0Oxalate carbonyl carbon
138.5Quaternary aromatic carbon (C-CH₂)
129.0Aromatic CH
128.5Aromatic CH
127.0Aromatic CH
63.0Benzylic carbon (N-CH₂-Ph)
55.0Azetidine CH₂ carbons
45.0Spirocyclic quaternary carbon

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) would be employed to generate ions of the intact molecule.

The high-resolution mass spectrum (HRMS) would provide the accurate mass of the protonated molecule ([M+H]⁺), allowing for the confirmation of its elemental composition. The expected monoisotopic mass for the free base, 1-Benzyl-1,6-diazaspiro[3.3]heptane (C₁₂H₁₆N₂), is approximately 188.13 Da. In the mass spectrum, a prominent peak corresponding to this mass plus the mass of a proton (approx. 189.14 Da) would be expected.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable information about the molecule's structure. A characteristic fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, which would result in the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Other fragmentations could involve the opening and cleavage of the azetidine rings.

Predicted Mass Spectrometry Data for 1-Benzyl-1,6-diazaspiro[3.3]heptane

m/z (mass-to-charge ratio)Ion
189.1386[M+H]⁺ (Protonated molecule)
211.1206[M+Na]⁺ (Sodium adduct)
91.0542[C₇H₇]⁺ (Tropylium ion)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for determining the purity of a chemical compound. These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).

For the purity assessment of this compound, a reversed-phase HPLC or UPLC method would typically be developed. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.

The compound is dissolved in a suitable solvent and injected into the system. As the mobile phase carries the sample through the column, the compound of interest is separated from any impurities. A detector, commonly a UV-Vis detector set at a wavelength where the benzyl group absorbs, monitors the eluent. The purity of the sample is determined by the relative area of the main peak in the resulting chromatogram. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. A typical purity requirement for a research-grade compound would be ≥95%.

Typical HPLC/UPLC Purity Analysis Parameters

ParameterCondition
Column C18 reversed-phase, e.g., 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient e.g., 5% to 95% B over 5 minutes
Flow Rate e.g., 0.5 mL/min
Detection UV at 254 nm
Column Temperature 40 °C

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. This technique is particularly valuable for complex molecules like spirocyclic compounds, which can have rigid and unique spatial arrangements.

To perform this analysis, a single crystal of high quality is required. The crystal is mounted in an X-ray diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of all atoms in the molecule can be determined.

For this compound, X-ray crystallography would unambiguously confirm the connectivity of the atoms, the spirocyclic nature of the core, and the relative orientation of the benzyl group. Furthermore, it would provide precise bond lengths, bond angles, and torsional angles, offering insight into the conformational preferences of the molecule in the solid state. If the compound is chiral and a single enantiomer has been crystallized, this technique can also be used to determine its absolute configuration.

Chiral Chromatography for Enantiomeric Purity Determination

Since 1-Benzyl-1,6-diazaspiro[3.3]heptane is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of column chromatography used to separate these enantiomers. This is crucial for pharmaceutical applications, as enantiomers often exhibit different pharmacological and toxicological properties.

The separation is achieved by using a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times and, thus, separation. Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers.

To determine the enantiomeric purity (or enantiomeric excess, ee) of a sample of this compound, a suitable chiral HPLC or SFC (Supercritical Fluid Chromatography) method is developed. The sample is injected onto the chiral column, and the relative peak areas of the two enantiomers are used to calculate the enantiomeric purity. For a sample to be considered enantiopure, the enantiomeric excess is typically expected to be greater than 99%.

Illustrative Chiral HPLC Method Parameters

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient

Future Directions and Emerging Research Opportunities

Development of More Diverse Spirocyclic Scaffolds and Ring Systems

The development of novel strained spiro heterocycles is a highly sought-after area for improving drug design. researchgate.netuniba.itresearchgate.net The inherent three-dimensionality and conformational rigidity of spirocyclic scaffolds are increasingly recognized as desirable features in medicinal chemistry. researchgate.net Researchers are actively working on expanding the family of azaspiro[3.3]heptanes to include building blocks with multiple functionalization points, which are expected to be significant in drug discovery and design. researchgate.netacs.org

The synthesis of diverse oxetane (B1205548) amino acids and other four-membered heterocycles through innovative methods like visible-light-induced photocatalysis is contributing to the toolkit for creating more complex spirocyclic systems. acs.org The goal is to move beyond simple bioisosteric replacements and to develop novel spirocyclic systems that can offer improved pharmacological profiles. researchgate.netuniba.itresearchgate.net The development of new synthetic methodologies is crucial for accessing these novel scaffolds. nih.gov

Research FocusKey ObjectivesPotential Impact
Novel Spiro[3.3]heptane Analogs Introduction of diverse functional groups and heteroatoms.Enhanced target selectivity and improved pharmacokinetic properties.
Expanded Ring Systems Synthesis of spirocycles with different ring sizes and combinations.Access to new chemical space and novel biological activities.
Asymmetric Synthesis Development of stereoselective methods for chiral spirocycles.Improved potency and reduced off-target effects.

Exploration of Novel Therapeutic Areas for Diazaspiro[3.3]heptane Derivatives

The diazaspiro[3.3]heptane core has shown promise as a bioisostere for the commonly used piperazine (B1678402) motif. uniba.itresearchgate.netbldpharm.com This has opened the door to re-evaluating existing drugs and developing new chemical entities with improved properties. For instance, replacing the piperazine in certain compounds with a diazaspiro[3.3]heptane has been shown to retain or even improve affinity for their target proteins. mdpi.com

Specifically, derivatives of diazaspiro[3.3]heptane are being investigated as ligands for the sigma-2 (σ2) receptor, which is implicated in various neurological and psychiatric disorders. mdpi.com This exploration into new therapeutic targets represents a significant shift from the traditional applications of piperazine-containing drugs. The unique conformational constraints of the spiro[3.3]heptane scaffold can lead to enhanced selectivity and novel pharmacological profiles. bldpharm.com

Integration with Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of spirocyclic compounds like 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate. astrazeneca.comresearchgate.netnih.gov These computational tools can accelerate the drug discovery process by predicting the properties of novel molecules, optimizing their structures for specific targets, and identifying promising candidates from vast virtual libraries. nih.govmdpi.com

AI and ML algorithms can be trained on existing data for spirocyclic compounds to learn structure-activity relationships (SAR). mdpi.com This knowledge can then be used to design new diazaspiro[3.3]heptane derivatives with desired biological activities and physicochemical properties. researchgate.net The use of generative models in AI can even propose entirely new spirocyclic scaffolds that have not yet been synthesized. nih.gov This synergy between computational and synthetic chemistry holds the potential to significantly reduce the time and cost of drug development. nih.gov

AI/ML ApplicationDescriptionPotential Benefit
Predictive Modeling Algorithms to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.Early identification of non-viable candidates, reducing late-stage failures.
De Novo Design Generative models to create novel spirocyclic structures with desired features.Exploration of new chemical space and discovery of innovative drug candidates.
Virtual Screening High-throughput screening of virtual libraries to identify potential hits.Rapid identification of promising lead compounds for further development.

Green Chemistry Approaches for Sustainable Synthesis of Spirocyclic Compounds

The synthesis of complex molecules like this compound is increasingly being viewed through the lens of green chemistry. The goal is to develop more sustainable synthetic routes that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. rasayanjournal.co.ingctlc.org

Recent advancements in this area include the use of visible-light-induced reactions, which can proceed under mild conditions without the need for metal catalysts or harsh oxidants. acs.org Such methods are not only more environmentally friendly but can also offer improved yields and selectivities. rasayanjournal.co.in The development of one-pot syntheses and the use of greener solvents are also key areas of focus in the sustainable production of spirocyclic amines. gctlc.orgacs.org These approaches are crucial for making the synthesis of these valuable compounds more economically viable and environmentally responsible. rasayanjournal.co.in

Design of Bifunctional and Multitarget-Directed Ligands Incorporating Spiro[3.3]heptane Cores

The concept of multitarget-directed ligands (MTDLs) is gaining traction as a strategy to address complex diseases with multifactorial etiologies. nih.govnih.gov The spiro[3.3]heptane scaffold, with its rigid structure and multiple points for functionalization, is an ideal core for the design of such ligands. chemrxiv.org

By incorporating different pharmacophores onto the diazaspiro[3.3]heptane core, it is possible to create bifunctional or multitarget ligands that can simultaneously interact with two or more biological targets. This approach can lead to synergistic therapeutic effects and a reduced likelihood of developing drug resistance. The development of patent-free analogs of existing drugs by incorporating the spiro[3.3]heptane core is also an active area of research. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate?

  • Methodological Answer : Synthesis involves multi-step reactions starting from spirocyclic precursors. Burkhard et al. (2010) employed Pd-catalyzed aryl amination to construct the diazaspiro framework, achieving 65–75% yields under optimized conditions. Critical steps include:

  • Alkylation : Benzylation at nitrogen centers using benzyl bromide (1.2 equivalents) in THF at 0°C.
  • Cyclization : Intramolecular ring closure catalyzed by Pd(OAc)₂ (10 mol%) with Buchwald-Hartwig ligands.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) to isolate the hemioxalate salt .
    • Key Parameters : Temperature control (0–5°C during cyclization), inert atmosphere (N₂), and stoichiometric precision to minimize imine byproducts .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Structural confirmation combines:

  • NMR Spectroscopy : ¹H NMR shows spirocyclic proton shifts at δ 3.85–4.15 ppm and benzyl aromatic protons at δ 7.25–7.40 ppm. ¹³C NMR confirms the oxalate counterion (δ 165–170 ppm for carbonyl carbons) .
  • X-ray Crystallography : Reveals a planar oxalate anion hydrogen-bonded to the diazaspiro core (O···N distance: 2.65 Å; torsion angle: 88.7°) .
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₁₃H₁₇N₂O₄: 281.1134; observed: 281.1132 .

Q. What are the critical physicochemical properties for handling this compound?

  • Methodological Answer : Key properties include:

  • Solubility : 10–12 mg/mL in DMSO (measured via gravimetry at 25°C).
  • Stability : Degrades by 0.8% per day under ambient light (HPLC tracking at 254 nm).
  • Storage : Stable for 6 months at –20°C in amber vials with desiccant .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and purity?

  • Methodological Answer :

  • Factorial Design (DoE) : A 2³ matrix evaluating temperature (20–60°C), catalyst loading (5–15 mol%), and time (12–48 hrs) identified catalyst concentration as the most significant factor (ANOVA, p < 0.01). Response surface methodology optimized conditions to 35°C, 12 mol% catalyst, and 36 hrs (82% yield) .
  • In-situ Monitoring : FTIR tracking of C–N bond formation (1650 cm⁻¹) reduces optimization cycles by 40% .

Q. What strategies resolve discrepancies in reported solubility and stability data?

  • Methodological Answer :

  • Standardized Protocols : Use nephelometry for solubility (25°C ± 0.5°C) and ICH Q1A guidelines for stability (40°C/75% RH).
  • Multivariate Analysis : pH (4.5–7.4) and ionic strength studies show optimal stability at pH 6.2 (t₉₀ = 18 months) .

Q. How do computational methods enhance understanding of reactivity and design?

  • Methodological Answer :

  • Reaction Path Search : Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict transition states for spirocycle formation (ΔG‡ = 28.5 kcal/mol) .
  • Machine Learning : Neural networks trained on 200+ diazaspiro syntheses predict optimal solvent systems (accuracy: 89%) .

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Methodological Answer :

  • Membrane Separation : Nanofiltration (MWCO 500 Da) removes Pd catalysts (>99% efficiency) during workup .
  • Process Simulation : COMSOL Multiphysics models heat transfer in exothermic cyclization steps (ΔT < 5°C) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on degradation pathways?

  • Methodological Answer :

  • Comparative LC-MS/MS : Identifies primary degradation products (e.g., N-debenzylation at m/z 149.1) across labs .
  • Isotope Labeling : ¹⁴C-tracing confirms oxidative ring-opening as the dominant pathway (65% of total degradation) .

Methodological Resources

Q. What frameworks guide experimental design for novel derivatives?

  • Methodological Answer :

  • ICReDD Framework : Combines quantum calculations, information science, and high-throughput screening (1,000+ conditions/week) .
  • CRDC Classification : Aligns with RDF2050112 (reaction fundamentals) and RDF2050108 (process simulation) for funding compliance .

Tables of Key Data

Synthetic Method Comparison Pd-Catalyzed Thermal Cyclization
Yield (%)7562
Reaction Time (hrs)2448
Purity (HPLC)98.5%95.2%
Stability Under Accelerated Conditions 40°C/75% RH 25°C/Light
Degradation Rate (%/day)1.20.8
Major DegradantOxalate decarboxylationN-Debenzylation

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Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate
Reactant of Route 2
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.